molecular formula C6H4BBrClFO2 B8118661 (4-Bromo-2-chloro-5-fluorophenyl)boronic acid

(4-Bromo-2-chloro-5-fluorophenyl)boronic acid

Cat. No.: B8118661
M. Wt: 253.26 g/mol
InChI Key: VKLXKXXUDCZNIS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-chloro-5-fluorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of (4-Bromo-2-chloro-5-fluorophenyl) halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reagent flow rates, ensuring consistent product quality and scalability .

Mechanism of Action

The primary mechanism of action for (4-Bromo-2-chloro-5-fluorophenyl)boronic acid in coupling reactions involves the formation of a boronate complex with the palladium catalyst. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group acts as a nucleophile, facilitating the transfer of the aryl or vinyl group to the palladium center .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromo-2-chloro-5-fluorophenyl)boronic acid is unique due to the presence of multiple halogen substituents on the phenyl ring, which can influence its reactivity and selectivity in coupling reactions. The combination of bromine, chlorine, and fluorine atoms provides distinct electronic and steric properties, making it a versatile reagent for synthesizing a wide range of complex molecules .

Properties

IUPAC Name

(4-bromo-2-chloro-5-fluorophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BBrClFO2/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2,11-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKLXKXXUDCZNIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1Cl)Br)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BBrClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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